molecular formula C9H11ClO3 B8176697 4-Chloro-2-(2-methoxyethoxy)phenol

4-Chloro-2-(2-methoxyethoxy)phenol

Cat. No.: B8176697
M. Wt: 202.63 g/mol
InChI Key: CQIWUETZURFQHA-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyethoxy)phenol is a chemical compound with the molecular formula C9H11ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of a strong acid or base to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce a variety of substituted phenols .

Scientific Research Applications

4-Chloro-2-(2-methoxyethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)phenol involves its interaction with biological targets, such as enzymes and cell membranes. The phenolic group can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites and interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methoxyethoxy)phenol is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity compared to other chlorinated phenols .

Properties

IUPAC Name

4-chloro-2-(2-methoxyethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIWUETZURFQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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